molecular formula C6H15N B104406 (S)-(+)-3,3-Dimethyl-2-butylamine CAS No. 22526-47-2

(S)-(+)-3,3-Dimethyl-2-butylamine

Cat. No.: B104406
CAS No.: 22526-47-2
M. Wt: 101.19 g/mol
InChI Key: DXSUORGKJZADET-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-3,3-Dimethyl-2-butylamine is an organic compound with the molecular formula C6H15N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-3,3-Dimethyl-2-butylamine typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 3,3-dimethyl-2-butene using a chiral rhodium catalyst. The reaction conditions often include a hydrogen pressure of 50-100 psi and a temperature range of 25-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to optimize yield and efficiency. The choice of catalyst and reaction conditions is crucial to achieving high enantiomeric purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-3,3-Dimethyl-2-butylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

(S)-(+)-3,3-Dimethyl-2-butylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (S)-(+)-3,3-Dimethyl-2-butylamine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary widely, but the compound’s chiral nature often plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-3,3-Dimethyl-2-butylamine: The enantiomer of (S)-(+)-3,3-Dimethyl-2-butylamine, with different stereochemistry.

    3,3-Dimethyl-2-butylamine: The racemic mixture containing both enantiomers.

    2-Butylamine: A structurally similar compound without the dimethyl substitution.

Uniqueness

This compound is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific chiral interactions.

Properties

IUPAC Name

(2S)-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUORGKJZADET-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426479
Record name (S)-(+)-3,3-Dimethyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22526-47-2
Record name (+)-2-Amino-3,3-dimethylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22526-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-3,3-Dimethyl-2-butylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3,3-dimethylbutan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-3,3-Dimethyl-2-butylamine
Reactant of Route 2
(S)-(+)-3,3-Dimethyl-2-butylamine
Reactant of Route 3
(S)-(+)-3,3-Dimethyl-2-butylamine
Reactant of Route 4
Reactant of Route 4
(S)-(+)-3,3-Dimethyl-2-butylamine
Reactant of Route 5
(S)-(+)-3,3-Dimethyl-2-butylamine
Reactant of Route 6
(S)-(+)-3,3-Dimethyl-2-butylamine
Customer
Q & A

Q1: How can (S)-3,3-Dimethylbutan-2-amine be used to synthesize chiral catalysts?

A: (S)-3,3-Dimethylbutan-2-amine serves as a valuable chiral building block in synthesizing enantiopure doubly bridged biphenyl azepines. [] These azepines can function as catalysts in the enantioselective epoxidation of unfunctionalized olefins. The (S)-enantiomer of the amine is crucial for introducing chirality into the catalyst structure, ultimately influencing the stereochemical outcome of the epoxidation reaction.

Q2: Beyond catalysis, how else is (S)-3,3-Dimethylbutan-2-amine employed in asymmetric synthesis?

A: (S)-3,3-Dimethylbutan-2-amine is instrumental in preparing chiral phosphonopropanoamides. [] These compounds serve as versatile intermediates in synthesizing various bioactive molecules. The stereochemistry of the final product can be controlled by adjusting the amount of lithium diisopropylamide (LDA) used during the benzylation of the phosphonopropanoamide enolates. This control over stereoselectivity highlights the utility of (S)-3,3-Dimethylbutan-2-amine in fine-tuning the synthesis of specific enantiomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.